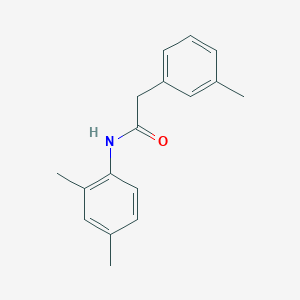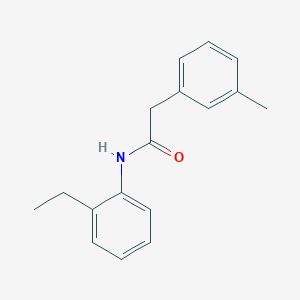
(Acetylamino)(4-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetylamino)(4-hydroxyphenyl)acetic acid, commonly known as N-Acetyl-4-hydroxyphenylalanine, is an amino acid derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound has been studied for its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
Wirkmechanismus
The mechanism of action of N-Acetyl-4-hydroxyphenylalanine is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-Acetyl-4-hydroxyphenylalanine can cross the blood-brain barrier and exert neuroprotective effects. It has been shown to increase dopamine levels in the brain, which may improve cognitive function and motor control. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Acetyl-4-hydroxyphenylalanine in lab experiments is its ability to act as an antioxidant and protect cells from oxidative damage. However, its solubility in water is limited, making it difficult to use in aqueous solutions. Additionally, its stability may be affected by pH and temperature changes.
Zukünftige Richtungen
Future research on N-Acetyl-4-hydroxyphenylalanine could focus on its potential therapeutic applications in neurodegenerative diseases, cancer, and other oxidative stress-related diseases. Further studies could also investigate its mechanism of action and potential side effects. Additionally, research could explore alternative synthesis methods to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of N-Acetyl-4-hydroxyphenylalanine can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride and acetic acid, followed by purification. Enzymatic synthesis involves the use of enzymes such as tyrosine phenol-lyase or tyrosinase to catalyze the reaction between 4-hydroxyphenylalanine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-hydroxyphenylalanine has been studied for its potential therapeutic properties in various areas of scientific research. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
(Acetylamino)(4-hydroxyphenyl)acetic acid |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
2-acetamido-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-2-4-8(13)5-3-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
InChI-Schlüssel |
UVJQJJCJNQDKIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)








